

# Technical Guide: Fmoc-D-Phe(4-F)-OH in Advanced Peptide Engineering

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## Compound of Interest

Compound Name: *Fmoc-4-(4-fluorophenyl)-D-phenylalanine*

Cat. No.: *B12303495*

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## Executive Summary

Fmoc-D-Phe(4-F)-OH (N-alpha-(9H-Fluoren-9-ylmethoxycarbonyl)-4-fluoro-D-phenylalanine) represents a critical building block in modern peptidomimetic drug design.[1] This non-canonical amino acid synergizes two powerful modification strategies: chirality inversion (L- to D-isomer) and bioisosteric fluorination.

For the drug developer, this compound offers a dual advantage:

- **Metabolic Stability:** The D-configuration renders the peptide backbone resistant to endogenous proteases (e.g., chymotrypsin), while the para-fluorine atom blocks metabolic oxidation at the phenyl ring's most reactive site.

- **Structural Probing:** The

F nucleus serves as a highly sensitive, background-free NMR probe for studying protein-peptide interactions in complex biological media.

## Part 1: Physicochemical Profile & Core Specifications[2]

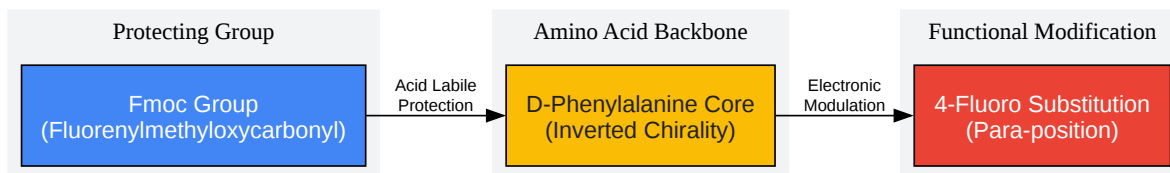
The following data constitutes the validated specification set for Fmoc-D-Phe(4-F)-OH. These parameters are critical for calculating stoichiometry in Solid-Phase Peptide Synthesis (SPPS).

### Table 1: Molecular Specifications

Parameter	Specification
Chemical Name	Fmoc-4-fluoro-D-phenylalanine
CAS Number	177966-64-2 (Specific to D-isomer)
Molecular Formula	
Average Molecular Weight	405.42 g/mol
Monoisotopic Mass	405.1376 Da
Appearance	White to off-white powder
Chirality	D-isomer (R-configuration at -carbon)
Solubility	Soluble in DMF, DMSO, NMP; Insoluble in Water
Purity Standard	98.0% (HPLC)

## Structural Logic & Functional Moieties

The molecule consists of three distinct functional domains, each serving a specific role in synthesis and final application.



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Figure 1: Structural decomposition of Fmoc-D-Phe(4-F)-OH. The Fmoc group ensures base-labile protection, the D-backbone provides protease resistance, and the 4-Fluoro substituent modulates lipophilicity and electronic properties.

## Part 2: Strategic Utility in Drug Design

### The "Fluorine Effect" on Stability and Lipophilicity

Replacing hydrogen with fluorine at the para-position of the phenyl ring alters the physicochemical properties without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

- **Electronic Effect:** Fluorine is highly electronegative, pulling electron density from the aromatic ring. This strengthens the C-F bond (~485 kJ/mol) compared to C-H, making the ring resistant to oxidative metabolism (e.g., by Cytochrome P450).
- **Lipophilicity (**  
**):** Fluorination typically increases lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

### F-NMR Applications

Because

F is absent in natural biological systems, incorporating Fmoc-D-Phe(4-F)-OH allows the peptide to act as a "spy" molecule.

- **Zero Background:** No endogenous signal interferes with detection.

- Sensitivity:

F has 83% of the sensitivity of

[. \[2\]](#)

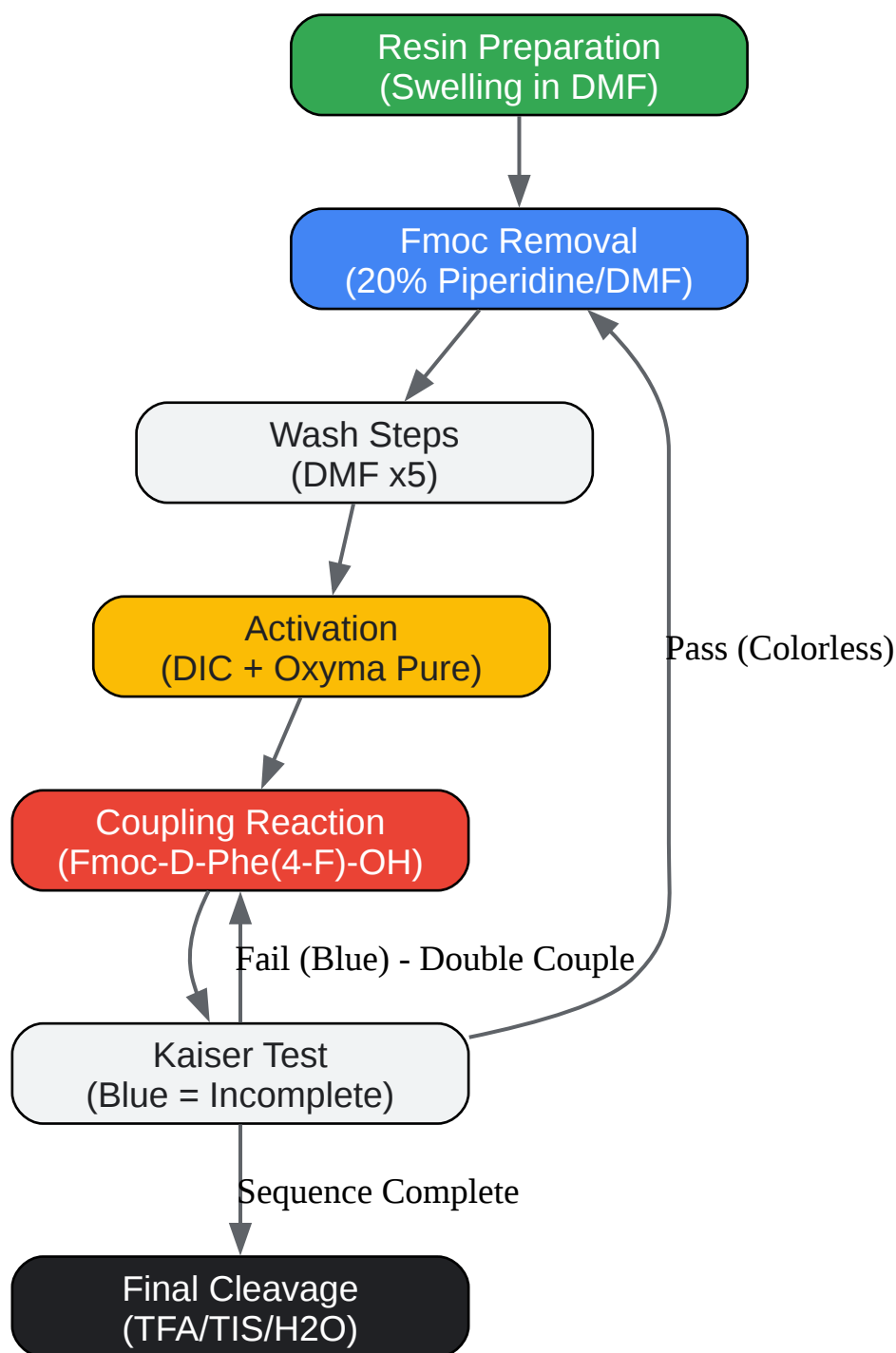
- Conformational Sensitivity: The chemical shift of the fluorine atom is highly sensitive to the local environment, making it ideal for monitoring protein folding or ligand binding events.

## Part 3: Experimental Protocol - Solid Phase Peptide Synthesis (SPPS)

Expert Insight: While Fmoc-D-Phe(4-F)-OH behaves similarly to canonical phenylalanine, the D-configuration requires strict adherence to racemization-suppressing coupling conditions. The use of strong bases during coupling must be minimized.

### Workflow Overview

The following protocol utilizes a standard Fmoc/tBu strategy, optimized for unnatural amino acids. [\[3\]](#)



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Figure 2: SPPS cycle for Fmoc-D-Phe(4-F)-OH incorporation. The cycle emphasizes the critical monitoring step to ensure complete coupling of the unnatural residue.

## Detailed Methodology

## 1. Reagent Preparation

- Stock Solution: Dissolve Fmoc-D-Phe(4-F)-OH in DMF to a concentration of 0.2 M.
  - Note: If solubility is sluggish, add N-methylpyrrolidone (NMP) or mild sonication. Avoid heating above 40°C to prevent premature Fmoc cleavage.
- Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.
- Additive: 0.5 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF. Oxyma is preferred over HOBt for lower racemization risks.

## 2. Coupling Cycle (Manual or Automated)

- Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
- Activation: Combine Amino Acid (4 eq), Oxyma (4 eq), and DIC (4 eq). Allow to pre-activate for 2 minutes.
  - Why? Pre-activation generates the active ester, ensuring rapid reaction with the resin-bound amine.
- Coupling: Add the activated mixture to the resin. Agitate at Room Temperature for 45–60 minutes.
- Monitoring: Perform a Kaiser test (ninhydrin).
  - Positive (Blue beads): Incomplete coupling. Re-couple using HATU/DIEA (1:1:2 eq).
  - Negative (Colorless beads): Proceed to next step.

## 3. Cleavage & Isolation

- Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%  
.
- Procedure: Agitate resin in cocktail for 2–3 hours.
- Precipitation: Filter resin, concentrate filtrate, and precipitate peptide in cold diethyl ether.

- Validation: Verify mass via ESI-MS. The target mass should reflect the incorporation of the fluorinated residue ( $D_a$  residue mass).

## Part 4: Analytical Verification

### HPLC Retention Shift

Due to the increased lipophilicity of the 4-Fluoro substituent, peptides containing Fmoc-D-Phe(4-F)-OH will typically elute later on a Reverse-Phase C18 column compared to their non-fluorinated counterparts.

### Mass Spectrometry (ESI-MS)

- Expected Mass Shift: +17.99 Da shift relative to the non-fluorinated Phenylalanine analog (F = 18.998, H = 1.008; Difference 18).
- Isotopic Pattern: Fluorine is monoisotopic (F is 100% natural abundance), simplifying the mass spectrum interpretation.

## References

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